molecular formula C16H19FN2O2S B6196461 4-amino-N,N-diethyl-4'-fluoro-[1,1'-biphenyl]-2-sulfonamide CAS No. 2680528-17-8

4-amino-N,N-diethyl-4'-fluoro-[1,1'-biphenyl]-2-sulfonamide

Cat. No.: B6196461
CAS No.: 2680528-17-8
M. Wt: 322.4
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Description

4-amino-N,N-diethyl-4’-fluoro-[1,1’-biphenyl]-2-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N,N-diethyl-4’-fluoro-[1,1’-biphenyl]-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration: The biphenyl compound is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Sulfonation: The amino-biphenyl compound undergoes sulfonation to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-N,N-diethyl-4’-fluoro-[1,1’-biphenyl]-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol group.

    Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of sulfinamide or thiol derivatives.

    Substitution: Formation of substituted biphenyl derivatives with different functional groups.

Scientific Research Applications

4-amino-N,N-diethyl-4’-fluoro-[1,1’-biphenyl]-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antibacterial properties and potential use in drug development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-amino-N,N-diethyl-4’-fluoro-[1,1’-biphenyl]-2-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes, thereby inhibiting their activity. The fluoro substituent can enhance binding affinity and specificity by forming additional interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    4-amino-N,N-diethyl-4’-chloro-[1,1’-biphenyl]-2-sulfonamide: Similar structure but with a chloro substituent instead of fluoro.

    4-amino-N,N-diethyl-4’-methyl-[1,1’-biphenyl]-2-sulfonamide: Similar structure but with a methyl substituent instead of fluoro.

    4-amino-N,N-diethyl-4’-bromo-[1,1’-biphenyl]-2-sulfonamide: Similar structure but with a bromo substituent instead of fluoro.

Uniqueness

The presence of the fluoro substituent in 4-amino-N,N-diethyl-4’-fluoro-[1,1’-biphenyl]-2-sulfonamide imparts unique properties such as increased lipophilicity, enhanced metabolic stability, and improved binding affinity to biological targets compared to its chloro, methyl, and bromo analogs. These properties make it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

2680528-17-8

Molecular Formula

C16H19FN2O2S

Molecular Weight

322.4

Purity

95

Origin of Product

United States

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